molecular formula C23H18ClN3O6S B11211537 2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate

2-[(2-Chlorophenyl)(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate

Cat. No.: B11211537
M. Wt: 499.9 g/mol
InChI Key: ABMGQSCZVIGJOH-UHFFFAOYSA-N
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Description

2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole moiety, a nitrobenzoate ester, and a chloroaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3-methyl-4-nitrobenzoate typically involves multiple steps:

    Formation of the Benzisothiazole Moiety: This can be achieved through the cyclization of ortho-aminothiophenol with a suitable chlorinating agent, such as thionyl chloride, under reflux conditions.

    Nitration of Benzoic Acid: The nitration of methyl benzoate can be performed using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield methyl 3-nitrobenzoate.

    Coupling Reaction: The final step involves the coupling of the benzisothiazole derivative with the nitrobenzoate ester in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline and benzisothiazole moieties.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like DMF.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Introduction of various functional groups at the chloro position.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The benzisothiazole moiety is known for its antimicrobial properties, making this compound a potential candidate for drug development.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for biochemical studies.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

Industry

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 3-methyl-4-nitrobenzoate involves its interaction with biological targets, such as enzymes or receptors. The benzisothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl benzoate
  • 2-[2-chloro(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)anilino]ethyl 4-nitrobenzoate

Uniqueness

The presence of the 3-methyl group on the nitrobenzoate ester distinguishes this compound from its analogs, potentially altering its reactivity and biological activity. This unique substitution pattern can lead to different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H18ClN3O6S

Molecular Weight

499.9 g/mol

IUPAC Name

2-(2-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C23H18ClN3O6S/c1-15-14-16(10-11-19(15)27(29)30)23(28)33-13-12-26(20-8-4-3-7-18(20)24)22-17-6-2-5-9-21(17)34(31,32)25-22/h2-11,14H,12-13H2,1H3

InChI Key

ABMGQSCZVIGJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCCN(C2=CC=CC=C2Cl)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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